5-(Benzyloxy)pyridine-2-carboxylic acid

Description

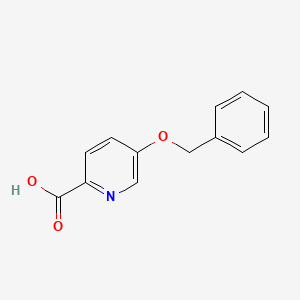

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)12-7-6-11(8-14-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSOASDQLNSXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593285 | |

| Record name | 5-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74386-55-3 | |

| Record name | 5-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(benzyloxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(Benzyloxy)pyridine-2-carboxylic Acid

CAS Number: 74386-55-3

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 5-(Benzyloxy)pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates essential physicochemical data, outlines a potential synthetic pathway, and explores its putative biological activity, with a focus on its role as a potential enzyme inhibitor.

Core Physicochemical Properties

This compound is a pyridine derivative characterized by a benzyloxy substituent at the 5-position and a carboxylic acid group at the 2-position. Its core properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 74386-55-3 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | |

| Molecular Weight | 229.24 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 5-(Phenylmethoxy)pyridine-2-carboxylic acid | |

| Melting Point | 133-137 °C | [2] |

| Appearance | Solid (form may vary) | |

| Solubility | Data not available |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the benzylic protons, and the aromatic protons of the benzyl group, in addition to a downfield signal for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the benzyl group, the benzylic carbon, and the carboxylic acid carbonyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Reactivity

While a specific, experimentally validated protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 5-hydroxypyrimidine-2-carboxylic acid.[3] A potential pathway could involve the hydrolysis of a 5-(benzyloxy)-2-cyanopyridine precursor.

Potential Synthetic Workflow

Caption: Potential synthetic workflow for this compound.

This proposed synthesis begins with a palladium-catalyzed coupling reaction between 5-bromo-2-cyanopyridine and benzyl alcohol to form the key intermediate, 5-(benzyloxy)-2-cyanopyridine. Subsequent hydrolysis of the nitrile group would then yield the final product, this compound. The specific reaction conditions, including catalysts, bases, solvents, and temperatures, would require experimental optimization.

Biological Activity and Therapeutic Potential

Pyridine carboxylic acid derivatives are a well-established class of compounds with diverse biological activities. Notably, certain pyridine-2-carboxylic acids have been identified as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[4] These enzymes play a critical role in the cellular response to hypoxia by regulating the stability of hypoxia-inducible factor (HIF).

Prolyl Hydroxylase Inhibition and the HIF Pathway

The inhibition of PHD enzymes prevents the hydroxylation of HIF-α subunits, leading to their stabilization and subsequent activation of downstream genes involved in erythropoiesis, angiogenesis, and cell metabolism.[5] This mechanism of action is a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease.

Caption: The HIF-1α signaling pathway and the role of PHD inhibitors.

While direct experimental evidence for the inhibition of PHD enzymes by this compound is not yet published, its structural similarity to known inhibitors suggests it as a candidate for investigation. Further studies are required to determine its specific inhibitory activity (e.g., IC₅₀ values) against the different PHD isoforms.

Experimental Protocols

Prolyl Hydroxylase (PHD) Inhibition Assay

A common method to assess the inhibitory potential of a compound against PHD enzymes is through an in vitro hydroxylation assay. The following is a generalized protocol that can be adapted for testing this compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific PHD isoform (e.g., PHD2).

Materials:

-

Recombinant human PHD enzyme

-

Synthetic peptide substrate corresponding to a hydroxylation site of HIF-1α (e.g., residues 556-574)

-

Cofactors: Fe(II), 2-oxoglutarate, and ascorbate

-

Assay buffer (e.g., Tris-HCl with stabilizers)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Detection reagents (e.g., specific antibody for hydroxylated HIF-1α and a secondary detection system, or mass spectrometry)

-

Microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture: In the wells of a microplate, combine the assay buffer, recombinant PHD enzyme, and the test compound at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for binding.

-

Initiation of Reaction: Initiate the hydroxylation reaction by adding the HIF-1α peptide substrate and the cofactors (Fe(II), 2-oxoglutarate, and ascorbate).

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature.

-

Termination: Stop the reaction, for example, by adding a chelating agent (e.g., EDTA) or by acidification.

-

Detection: Quantify the extent of peptide hydroxylation. This can be achieved through various methods, including:

-

Antibody-based detection (e.g., ELISA, AlphaScreen): Use an antibody that specifically recognizes the hydroxylated proline residue on the HIF-1α peptide.

-

Mass Spectrometry: Directly measure the mass shift corresponding to the hydroxylation of the peptide substrate.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Experimental Workflow for PHD Inhibition Assay

Caption: General experimental workflow for a PHD inhibition assay.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly in the context of prolyl hydroxylase inhibition. This technical guide provides a foundational understanding of its properties, a potential synthetic strategy, and a framework for evaluating its biological activity. Further experimental work is necessary to fully elucidate its spectroscopic characteristics, optimize its synthesis, and confirm its therapeutic potential.

References

- 1. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aminopyridine-2-carboxylic acid 96 24242-20-4 [sigmaaldrich.com]

- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7811595B2 - Prolyl hydroxylase inhibitors and methods of use - Google Patents [patents.google.com]

An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridine-2-carboxylic acid, also known as 5-(benzyloxy)picolinic acid, is a heterocyclic organic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a benzyloxy group at the 5-position. This strategic arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of the carboxylic acid provides a reactive handle for amide bond formation and other derivatizations, while the benzyloxy group enhances lipophilicity and offers a site for further chemical modification through debenzylation. Its structural framework is a key intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and metal chelators.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug design. Quantitative data for this compound are summarized below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 5-(Phenylmethoxy)pyridine-2-carboxylic acid | [1] |

| Synonyms | 5-(Benzyloxy)picolinic acid | [1] |

| CAS Number | 74386-55-3 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.24 g/mol | [1] |

| Exact Mass | 229.07400 u | [1] |

| Purity (Typical) | 95% - 98% | [2][3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

Note: Specific experimental data such as melting point, boiling point, and detailed solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Characteristics

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency Range |

| ¹H NMR | Pyridine Ring Protons | δ 7.5 - 8.5 ppm |

| Benzyl & Phenyl Protons | δ 7.2 - 7.4 ppm[1] | |

| Benzyl CH₂ Protons | δ 5.0 - 5.5 ppm | |

| Carboxylic Acid Proton | δ 10 - 12 ppm (often broad, may be absent with D₂O exchange) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160 - 180 ppm |

| Aromatic Carbons | δ 110 - 160 ppm | |

| Benzyl CH₂ Carbon | δ 65 - 75 ppm | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad)[4] |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 cm⁻¹ (strong)[4] | |

| C-O Stretch (Ether & Acid) | 1200 - 1300 cm⁻¹ | |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not extensively published. However, a plausible and common synthetic route involves the hydrolysis of the corresponding nitrile precursor, 5-(Benzyloxy)-2-cyanopyridine.

4.1 Generalized Synthesis via Nitrile Hydrolysis

This protocol describes a general method for the synthesis of the title compound from a nitrile precursor.

Step 1: Synthesis of 5-(Benzyloxy)-2-cyanopyridine (Intermediate)

-

Reaction: Nucleophilic aromatic substitution of a halogenated pyridine (e.g., 5-bromo-2-cyanopyridine) with benzyl alcohol.

-

Reagents: 5-bromo-2-cyanopyridine, benzyl alcohol, a suitable base (e.g., sodium hydride, potassium carbonate).

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF).

-

Procedure:

-

To a solution of benzyl alcohol in DMF, slowly add the base at 0°C.

-

Allow the mixture to stir for 30 minutes to form the sodium benzoxide intermediate.

-

Add 5-bromo-2-cyanopyridine to the reaction mixture.

-

Heat the mixture (e.g., to 80-100°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-(benzyloxy)-2-cyanopyridine.

-

Step 2: Hydrolysis to this compound

-

Reaction: Strong basic hydrolysis of the nitrile group to a carboxylic acid.

-

Reagents: 5-(benzyloxy)-2-cyanopyridine, a strong base (e.g., potassium hydroxide, sodium hydroxide).[5]

-

Solvent: Water or a mixture of water and a co-solvent (e.g., ethanol).

-

Procedure:

-

Dissolve 5-(benzyloxy)-2-cyanopyridine in an aqueous solution of potassium hydroxide (e.g., 2-4 molar equivalents).[5]

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Wash the aqueous solution with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.[5]

-

Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

4.2 Purity Assessment and Structural Validation

-

Purity: Assessed using High-Performance Liquid Chromatography (HPLC), typically with a C18 column and a mobile phase of acetonitrile/water.[1]

-

Structural Confirmation: Validated using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and weight.[1]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows for the systematic construction of complex molecular architectures.

5.1 Role as a Synthetic Intermediate The primary application of this compound is as a scaffold in organic synthesis. The carboxylic acid group is readily converted into esters, amides, or other functional groups, while the pyridine nitrogen can be involved in coordination chemistry or N-oxide formation. The benzyloxy group can be selectively removed via catalytic hydrogenation to reveal a phenol, providing another site for derivatization.

5.2 Drug Discovery and Medicinal Chemistry In drug development, this molecule serves as a key building block for creating libraries of novel compounds for biological screening. The pyridine core is a common motif in pharmacologically active molecules. By attaching various amines to the carboxylic acid function, researchers can explore the structure-activity relationship (SAR) of new chemical entities targeting a wide range of diseases.

References

In-Depth Technical Guide: 5-(Benzyloxy)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(benzyloxy)pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, potential synthetic routes, and its putative role as an inhibitor of histone demethylases, particularly the KDM5 family, which are implicated in various cancer signaling pathways.

Core Compound Properties

This compound, also known as 5-(phenylmethoxy)picolinic acid, is a derivative of pyridine-2-carboxylic acid. Its structure features a benzyloxy group at the 5-position of the pyridine ring, which can influence its biological activity and pharmacokinetic properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | [PubChem] |

| Molecular Weight | 229.24 g/mol | [CymitQuimica, Sigma-Aldrich] |

| CAS Number | 74386-55-3 | [CymitQuimica] |

| Appearance | White Solid (presumed) | |

| Purity | Typically ≥98% (commercial) | [CymitQuimica] |

Synthesis and Experimental Protocols

Route 1: Benzylation followed by Oxidation

This route involves the initial protection of the hydroxyl group of a 5-hydroxypicoline derivative, followed by oxidation of the methyl group to a carboxylic acid.

Step 1: Benzylation of 5-hydroxy-2-methylpyridine

To a solution of 5-hydroxy-2-methylpyridine in a suitable solvent such as dimethylformamide (DMF), a base like cesium carbonate is added. Benzyl bromide is then added, and the reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product, 5-(benzyloxy)-2-methylpyridine, is then isolated and purified.

Step 2: Oxidation to this compound

The intermediate, 5-(benzyloxy)-2-methylpyridine, is dissolved in an aqueous solution. An oxidizing agent, such as potassium permanganate, is added portion-wise while heating the reaction mixture, for instance, to 80-90°C. The reaction progress is monitored until the disappearance of the starting material. Upon completion, the reaction mixture is worked up by filtering the manganese dioxide byproduct. The filtrate is then acidified to precipitate the crude this compound, which can be further purified by recrystallization.

Route 2: Nitrile Hydrolysis

This route starts with a cyanopyridine derivative, which is first benzylated and then the nitrile group is hydrolyzed to the carboxylic acid. A patent for a similar synthesis of 5-hydroxy pyrimidine-2-carboxylic acid describes the formation of a benzyloxy-cyanopyrimidine intermediate[1].

Step 1: Synthesis of 5-(benzyloxy)-2-cyanopyridine

5-Bromo-2-cyanopyridine is reacted with benzyl alcohol in the presence of a base, such as cesium carbonate, in a suitable solvent. The reaction is heated to drive it to completion. The resulting 5-(benzyloxy)-2-cyanopyridine is then isolated and purified.

Step 2: Hydrolysis to this compound

The 5-(benzyloxy)-2-cyanopyridine intermediate is subjected to hydrolysis under basic conditions. For example, it can be refluxed in an aqueous solution of a strong base like potassium hydroxide. After the reaction is complete, the solution is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid, which leads to the precipitation of the final product, this compound. The solid product is collected by filtration and can be purified by recrystallization.

Biological Activity and Signaling Pathways

Pyridine carboxylic acid derivatives are recognized as versatile scaffolds in the design of enzyme inhibitors.[2] The structural motif of this compound suggests its potential as an inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases, a large family of enzymes that includes histone demethylases.

Putative Target: KDM5 Family of Histone Demethylases

The KDM5 (lysine-specific demethylase 5) family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are histone H3 lysine 4 (H3K4) demethylases.[3] These enzymes play a crucial role in transcriptional regulation, and their dysregulation is implicated in various cancers.[4] The inhibition of KDM5 enzymes is a promising strategy for cancer therapy.[5]

KDM5 in Cancer Signaling

The KDM5 family is involved in multiple cancer-related signaling pathways, often acting as transcriptional regulators. Their functions can be context-dependent, acting as either repressors or activators of gene expression.[3][4]

Below is a diagram illustrating the central role of KDM5 in key cancer-associated signaling pathways.

Caption: The role of KDM5 histone demethylases in regulating key cancer signaling pathways.

KDM5A has been shown to interact with the retinoblastoma protein (pRb) to repress target genes involved in cell cycle control.[4] In other contexts, KDM5 proteins can cooperate with oncogenes like MYC to drive tumorigenesis.[4] The family members are also implicated in the Notch signaling pathway, which is critical for cell fate determination, and in androgen receptor signaling, which is a key driver of prostate cancer.[2][4]

Quantitative Data

While specific inhibitory constants for this compound against KDM5 enzymes are not publicly available, data for structurally related compounds highlight the potential of this scaffold. Pyridine carboxylic acid derivatives have been developed as potent inhibitors of the KDM4 and KDM5 families.

| Compound | Target | IC₅₀ (nM) | Assay Type |

| 2-(5-(Benzyloxy)-1H-pyrazol-1-yl)isonicotinic acid | KDM5A/B | 1000 | |

| 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid | KDM4 Family | ≤ 100 | RFMS |

| 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid | KDM5C | 100-125 | RFMS |

| 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid | KDM4 Family | ≤ 100 | RFMS |

| 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid | KDM5C | 100-125 | RFMS |

IC₅₀ values for related compounds suggest that the pyridine carboxylic acid scaffold is a promising starting point for the development of potent KDM inhibitors.[6]

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly as an epigenetic modulator. Its structural similarity to known inhibitors of the KDM5 family of histone demethylases makes it an attractive candidate for synthesis and biological evaluation. The synthetic routes outlined in this guide provide a framework for its preparation, and the detailed discussion of its potential biological target and associated signaling pathways offers a rationale for its investigation as a potential therapeutic agent in oncology. Further studies are warranted to determine its specific inhibitory activity and to explore its efficacy in relevant cellular and in vivo models.

References

- 1. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? | Semantic Scholar [semanticscholar.org]

- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic Acid

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyridine-2-carboxylic acid moiety with a benzyloxy substituent at the 5-position, makes it a key intermediate for the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of a primary synthetic route to this compound, including detailed experimental protocols and a summary of quantitative data.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process starting from 5-hydroxypyridine-2-carboxylic acid. The first step is the protection of the hydroxyl group as a benzyl ether, followed by the hydrolysis of the ester to the desired carboxylic acid. An alternative, also viable, pathway begins with 5-chloropyridine-2-carbonitrile, involving a nucleophilic substitution to introduce the benzyloxy group, followed by hydrolysis of the nitrile. This guide will focus on the former route due to the ready commercial availability of the starting material and the straightforward nature of the reactions.

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthetic route to this compound.

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Benzylation | Benzyl bromide, K₂CO₃, DMF | 80 | 4 | ~95 |

| 2 | Hydrolysis | LiOH, THF/H₂O | Room Temp. | 12 | ~90 |

Experimental Protocols

Step 1: Synthesis of Methyl 5-(benzyloxy)pyridine-2-carboxylate

This procedure details the benzylation of the hydroxyl group of methyl 5-hydroxypyridine-2-carboxylate.

Materials:

-

Methyl 5-hydroxypyridine-2-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford methyl 5-(benzyloxy)pyridine-2-carboxylate.

Step 2: Synthesis of this compound

This procedure outlines the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials:

-

Methyl 5-(benzyloxy)pyridine-2-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane

Procedure:

-

Dissolve methyl 5-(benzyloxy)pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with 1N HCl.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield this compound as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to 5-(Benzyloxy)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Benzyloxy)pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis, spectral data, and known biological activities, presenting a valuable resource for researchers in the field.

Chemical Identity and Properties

This compound, also known by its IUPAC name 5-(phenylmethoxy)pyridine-2-carboxylic acid, is a derivative of picolinic acid.[1] Its structure features a pyridine ring substituted with a carboxylic acid at the 2-position and a benzyloxy group at the 5-position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 5-(phenylmethoxy)pyridine-2-carboxylic acid | [1] |

| Synonyms | 5-(Benzyloxy)picolinic acid | [1] |

| CAS Number | 74386-55-3 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.24 g/mol | [1] |

| Exact Mass | 229.07400 u | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 135-137 °C | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding methyl group of a substituted picoline.

Experimental Protocol: Synthesis via Oxidation

A plausible synthetic route involves the oxidation of 5-(benzyloxy)-2-methylpyridine. This method is analogous to the preparation of similar picolinic acids.

Materials:

-

5-(benzyloxy)-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-(benzyloxy)-2-methylpyridine in water.

-

Heat the solution to 80°C.

-

Add potassium permanganate in portions to the heated solution. Maintain the reaction temperature between 85-90°C.

-

After the addition is complete, continue heating for 60-100 minutes, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Adjust the pH of the filtrate to 3-4 using 6M HCl to precipitate the product.

-

Collect the crude product by filtration and recrystallize from ethanol to obtain pure this compound.

This is a generalized protocol based on the synthesis of similar compounds and may require optimization for specific laboratory conditions.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H NMR | The benzyloxy group shows characteristic aromatic proton signals around δ 7.2–7.4 ppm. The carboxylic acid proton is typically observed as a broad singlet downfield, though it may be absent in deuterated protic solvents.[1] |

| ¹³C NMR | The carboxyl carbon atom typically absorbs in the range of 165-185 ppm. Aromatic carbons of the pyridine and benzyl rings will appear in the aromatic region of the spectrum. |

| IR Spectroscopy | A broad O-H stretching band from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption should appear between 1710 and 1760 cm⁻¹.[4] |

| Mass Spectrometry | The exact mass is 229.07400 u, which can be confirmed by high-resolution mass spectrometry.[1] |

Biological Activity and Potential Applications

Picolinic acid and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. These compounds are known to act as enzyme inhibitors and possess antimicrobial and anticancer properties.

Enzyme Inhibition

Derivatives of picolinic acid have been investigated as inhibitors of various enzymes. For instance, certain substituted picolinic acids have shown inhibitory activity against botulinum neurotoxin serotype A light chain.[5][6] The core structure of this compound makes it a candidate for screening against a range of enzymatic targets.

Antimicrobial and Anticancer Potential

Studies on related pyridine carboxylic acid derivatives suggest potential for antimicrobial and anticancer applications.[1] For example, some derivatives have demonstrated significant inhibition against resistant bacterial strains.[1] Furthermore, in cytotoxicity studies using A549 lung cancer cells, related compounds have shown promising results, indicating a potential avenue for anticancer drug development.[1]

Signaling Pathways

While specific signaling pathways modulated by this compound have not been fully elucidated, picolinic acid itself is known to act as a second signal in the activation of IFN-gamma-primed macrophages.[7] This suggests a potential role for its derivatives in modulating immune responses. The general mechanism of action for many biologically active pyridine derivatives involves interactions with key signaling proteins, such as kinases.

Below is a generalized representation of a potential experimental workflow for screening the inhibitory effects of this compound on a generic kinase signaling pathway.

Figure 1: A conceptual workflow for evaluating the inhibitory activity of this compound on a kinase signaling pathway.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a picolinic acid derivative.

Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery, illustrating a potential point of inhibition by a molecule like this compound.

Conclusion

This compound is a versatile scaffold with potential for further exploration in drug discovery. Its structural similarity to other biologically active picolinic acids suggests it may exhibit interesting pharmacological properties. This guide provides a foundational understanding of its chemistry and potential applications, serving as a starting point for researchers and scientists in the field. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 74386-55-3 | Benchchem [benchchem.com]

- 2. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 3. chiralen.com [chiralen.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-(Benzyloxy)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-(benzyloxy)pyridine-2-carboxylic acid, a key intermediate in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines qualitative information, data from structurally related compounds, and detailed experimental protocols to offer a thorough understanding for researchers and drug development professionals.

Core Concepts in Solubility

The solubility of an organic compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[1][2] The solubility of a molecule is determined by the balance of its polar and non-polar functional groups.

For this compound, the presence of the polar carboxylic acid and pyridine nitrogen atoms suggests potential solubility in polar solvents. However, the large, non-polar benzyloxy group will significantly influence its solubility profile, likely reducing aqueous solubility while enhancing solubility in organic solvents compared to its parent compound, picolinic acid.

Solubility Profile of this compound

| Solvent | Type | Expected Solubility | Rationale and Comparative Data |

| Water | Polar Protic | Low to Moderate | The parent compound, picolinic acid, is very soluble in water.[3][4] However, the introduction of the large, hydrophobic benzyloxy group is expected to significantly decrease aqueous solubility. The carboxylic acid and pyridine moieties will still allow for some hydrogen bonding with water. |

| Methanol | Polar Protic | Moderate to High | Alcohols are generally good solvents for pyridine carboxylic acids.[5] The polarity of methanol, combined with its ability to engage in hydrogen bonding, should facilitate the dissolution of the compound. |

| Ethanol | Polar Protic | Moderate | Picolinic acid is less soluble in ethanol than in water.[3][4] this compound is expected to follow a similar trend, though its solubility in ethanol may be enhanced relative to water due to the organic nature of the benzyloxy group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many that are sparingly soluble in other solvents.[1] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a versatile polar aprotic solvent that is effective at solvating a variety of organic molecules.[1] |

| Acetonitrile | Polar Aprotic | Low to Moderate | Picolinic acid has low solubility in acetonitrile.[3][4] The benzyloxy group might slightly improve solubility in this solvent. |

| Dichloromethane (DCM) | Non-polar | Moderate | The presence of the large, non-polar benzyloxy group should enhance solubility in non-polar solvents like dichloromethane. |

| Diethyl Ether | Non-polar | Low to Moderate | While the benzyloxy group promotes solubility in non-polar solvents, the polar carboxylic acid and pyridine ring may limit solubility in a very non-polar solvent like diethyl ether. |

| Chloroform | Non-polar | Moderate | Picolinic acid is soluble in chloroform.[5] The benzyloxy group should further enhance this solubility. |

Factors Influencing Solubility:

-

pH: The solubility of this compound is expected to be highly pH-dependent. In acidic solutions, the pyridine nitrogen will be protonated, forming a more soluble pyridinium salt. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is also more water-soluble.[5][6]

-

Temperature: Generally, the solubility of solid organic compounds increases with temperature.[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on standard laboratory practices for solubility assessment of organic compounds.[7][8][9]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, diethyl ether, chloroform)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble, gently heat the test tube in a warm water bath to observe if solubility increases with temperature.

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Shaker or orbital incubator set to a constant temperature

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask. Ensure there is undissolved solid remaining.

-

Seal the flask and place it in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC).

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility profile of an organic compound like this compound.

Caption: Workflow for Solubility Determination.

Synthesis and Application Context

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. It serves as an intermediate in the creation of compounds that may act as enzyme inhibitors or receptor modulators.[10] The benzyloxy group can act as a protecting group for the phenol, which can be deprotected in later synthetic steps.

The following diagram outlines a general synthetic approach for this compound.

Caption: General Synthetic Pathway.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for researchers and drug development professionals. By understanding the structural contributions to its solubility, utilizing the provided experimental protocols, and considering its synthetic context, scientists can effectively work with this important medicinal chemistry intermediate. The expected low to moderate aqueous solubility and higher solubility in polar organic solvents like DMSO and DMF are key considerations for its use in synthesis and biological assays. Further empirical studies are encouraged to establish precise quantitative solubility values in a range of pharmaceutically relevant solvents and conditions.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Buy 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid [smolecule.com]

Starting materials for 5-(Benzyloxy)pyridine-2-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various synthetic routes to obtain 5-(benzyloxy)pyridine-2-carboxylic acid, a valuable building block in pharmaceutical research and development. The guide details several common starting materials and their transformation pathways, providing a comparative analysis of methodologies, quantitative data, and detailed experimental protocols.

Executive Summary

The synthesis of this compound can be achieved through multiple synthetic pathways, each with its own set of advantages and challenges. The most common strategies involve the benzylation of a pre-existing hydroxypyridine scaffold or the modification of functional groups at the C2 and C5 positions of the pyridine ring. This guide focuses on five primary starting materials: 5-hydroxypyridine-2-carboxylic acid, 5-benzyloxy-2-cyanopyridine, 2-methyl-5-(benzyloxy)pyridine, 2-bromo-5-(benzyloxy)pyridine, and 2-chloro-5-hydroxypyridine. The selection of a particular route may be dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and the specific capabilities of the laboratory.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

| Starting Material | Key Transformation(s) | Typical Reagents | Solvent(s) | Reaction Time (h) | Overall Yield (%) | Purity (%) |

| Ethyl 5-hydroxypicolinate | O-Benzylation, Ester Hydrolysis | Benzyl bromide, K₂CO₃; LiOH | DMF, THF/H₂O | 24-48 | 70-85 | >95 |

| 5-Benzyloxy-2-cyanopyridine | Nitrile Hydrolysis | NaOH or KOH | Water, Ethanol | 4-8 | 85-95 | >98 |

| 2-Methyl-5-(benzyloxy)pyridine | Oxidation | KMnO₄ or SeO₂ | Pyridine/Water | 6-12 | 40-60 | Variable |

| 2-Bromo-5-(benzyloxy)pyridine | Grignard Carboxylation | Mg, CO₂ (dry ice) | THF | 2-4 | 60-75 | >95 |

| 2-Bromo-5-(benzyloxy)pyridine | Pd-Catalyzed Carbonylation | CO, Pd(OAc)₂, dppf | Toluene, DMA | 12-24 | 75-90 | >97 |

Synthetic Pathways and Experimental Protocols

This section provides a detailed overview of the most common synthetic strategies, complete with experimental workflows and detailed protocols for key transformations.

Route 1: From 5-Hydroxypyridine-2-carboxylic Acid (via its ester)

This is one of the most direct and widely used methods. It involves the protection of the carboxylic acid as an ester, followed by the benzylation of the hydroxyl group and subsequent hydrolysis of the ester to yield the final product.

Workflow Diagram:

Caption: Synthesis from 5-Hydroxypyridine-2-carboxylic acid.

Experimental Protocols:

-

Step 1: Esterification of 5-Hydroxypyridine-2-carboxylic acid A suspension of 5-hydroxypyridine-2-carboxylic acid (10.0 g, 71.9 mmol) in absolute ethanol (150 mL) is cooled to 0 °C. Concentrated sulfuric acid (4 mL) is added dropwise with stirring. The mixture is then heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford ethyl 5-hydroxypicolinate as a white solid.

-

Yield: 90-95%

-

-

Step 2: O-Benzylation of Ethyl 5-hydroxypicolinate To a solution of ethyl 5-hydroxypicolinate (10.0 g, 59.8 mmol) in dry N,N-dimethylformamide (DMF, 100 mL), anhydrous potassium carbonate (16.5 g, 119.6 mmol) is added, followed by benzyl bromide (8.5 mL, 71.8 mmol). The mixture is stirred at 80 °C for 6 hours. After cooling, the reaction mixture is poured into ice-water (300 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to give ethyl 5-(benzyloxy)picolinate.

-

Yield: 80-90%

-

-

Step 3: Hydrolysis of Ethyl 5-(benzyloxy)picolinate Ethyl 5-(benzyloxy)picolinate (10.0 g, 38.9 mmol) is dissolved in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL). Lithium hydroxide monohydrate (3.26 g, 77.8 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous residue is diluted with water (100 mL) and washed with diethyl ether (2 x 50 mL). The aqueous layer is acidified to pH 3-4 with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried in a vacuum oven to yield this compound as a white solid.[1][2]

-

Yield: 95-99%

-

Route 2: From 5-Benzyloxy-2-cyanopyridine

This route involves the hydrolysis of a nitrile group to a carboxylic acid. 5-Benzyloxy-2-cyanopyridine can be synthesized from commercially available 5-bromo-2-cyanopyridine.

Workflow Diagram:

Caption: Synthesis from 5-Benzyloxy-2-cyanopyridine.

Experimental Protocol:

-

Hydrolysis of 5-Benzyloxy-2-cyanopyridine 5-Benzyloxy-2-cyanopyridine (5.0 g, 23.8 mmol) is suspended in a mixture of ethanol (50 mL) and a 20% aqueous solution of sodium hydroxide (50 mL). The mixture is heated to reflux for 6 hours, during which the solid dissolves. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is diluted with water (100 mL) and washed with dichloromethane (2 x 50 mL). The aqueous layer is then cooled in an ice bath and acidified to pH 3-4 with concentrated HCl. The white precipitate that forms is collected by filtration, washed with cold water, and dried under vacuum to give this compound.

-

Yield: 85-95%

-

Route 3: From 2-Methyl-5-(benzyloxy)pyridine

This method relies on the oxidation of the methyl group at the C2 position of the pyridine ring. While conceptually straightforward, this reaction can sometimes suffer from moderate yields and the formation of byproducts.

Workflow Diagram:

Caption: Synthesis from 2-Methyl-5-(benzyloxy)pyridine.

Experimental Protocol:

-

Oxidation of 2-Methyl-5-(benzyloxy)pyridine 2-Methyl-5-(benzyloxy)pyridine (5.0 g, 25.1 mmol) is dissolved in a mixture of pyridine (50 mL) and water (20 mL). The solution is heated to 85 °C, and potassium permanganate (KMnO₄, 7.9 g, 50.2 mmol) is added portion-wise over 1 hour, maintaining the temperature below 100 °C. After the addition is complete, the mixture is heated at reflux for 4 hours. The reaction is then cooled to room temperature, and the manganese dioxide precipitate is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to remove the pyridine. The residue is dissolved in water (100 mL) and acidified to pH 4 with 2 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol/water to afford this compound.[3][4][5][6]

-

Yield: 40-60%

-

Route 4: From 2-Bromo-5-(benzyloxy)pyridine

This starting material offers two primary pathways for the introduction of the carboxylic acid group: Grignard carboxylation and palladium-catalyzed carbonylation.

Workflow Diagram A: Grignard Carboxylation

Caption: Grignard Carboxylation of 2-Bromo-5-(benzyloxy)pyridine.

Experimental Protocol (Grignard Carboxylation):

-

Magnesium turnings (0.73 g, 30.0 mmol) are placed in a flame-dried, three-necked flask under an argon atmosphere. A solution of 2-bromo-5-(benzyloxy)pyridine (5.28 g, 20.0 mmol) in anhydrous THF (50 mL) is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. After the addition is complete, the mixture is stirred at room temperature for 2 hours. The resulting Grignard solution is then added slowly to a vigorously stirred slurry of crushed dry ice in anhydrous THF (100 mL). The mixture is allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of 1 M HCl (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization from ethyl acetate/hexane to give this compound.[7][8][9][10][11]

-

Yield: 60-75%

-

Workflow Diagram B: Palladium-Catalyzed Carbonylation

References

- 1. researchgate.net [researchgate.net]

- 2. Saponification-Typical procedures - operachem [operachem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ch19: RMgX + CO2 -> RCO2H [chem.ucalgary.ca]

- 9. swb.skku.edu [swb.skku.edu]

- 10. youtube.com [youtube.com]

- 11. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

An In-depth Technical Review of 5-(Benzyloxy)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridine-2-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its structural motif, a pyridine-2-carboxylic acid core with a benzyloxy substituent at the 5-position, positions it as a potential candidate for drug discovery and development. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological activity, and the experimental protocols associated with its study.

Chemical Properties and Synthesis

This compound, also known as 5-(phenylmethoxy)picolinic acid, is a solid at room temperature with a molecular weight of 229.23 g/mol . Its chemical structure is characterized by a pyridine ring, a carboxylic acid group at the 2-position, and a benzyloxy group at the 5-position.

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and commonly utilized synthetic pathway can be inferred from the synthesis of analogous compounds. A likely precursor for this synthesis is 5-hydroxypyridine-2-carboxylic acid. The synthesis would then proceed via a Williamson ether synthesis, where the hydroxyl group of 5-hydroxypyridine-2-carboxylic acid is deprotonated by a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide or a similar benzyl halide to yield the final product.

Hypothesized Synthesis Workflow:

Caption: Hypothesized two-step synthesis of this compound.

Biological Activity and Potential Therapeutic Applications

The biological activity of this compound has not been extensively characterized in publicly available literature. However, based on the known activities of structurally similar compounds, it is hypothesized to act as an inhibitor of prolyl 4-hydroxylase (P4H) .

P4H is a key enzyme in the biosynthesis of collagen, responsible for the hydroxylation of proline residues in procollagen chains. This post-translational modification is crucial for the stability of the collagen triple helix. Inhibition of P4H can therefore modulate collagen synthesis and has been investigated as a therapeutic strategy for fibrotic diseases and other conditions characterized by excessive collagen deposition.

Several pyridine-2-carboxylic acid derivatives, particularly those with substituents at the 5-position, have been identified as P4H inhibitors. For instance, pyridine-2,5-dicarboxylic acid and pyridine-2,4-dicarboxylic acid are known inhibitors of this enzyme. The structural similarity of this compound to these known inhibitors suggests that it may also bind to the active site of P4H and interfere with its catalytic activity.

Potential Signaling Pathway Involvement:

The inhibition of prolyl 4-hydroxylase by compounds like this compound can have downstream effects on signaling pathways related to fibrosis and tissue remodeling. By reducing the hydroxylation of proline residues in procollagen, the stability of newly synthesized collagen is compromised, leading to its degradation and a reduction in overall collagen deposition.

Caption: Proposed mechanism of action for this compound.

Quantitative Data

As of the latest literature review, specific quantitative data on the biological activity of this compound, such as IC50 or Ki values for P4H inhibition, are not publicly available. The following table is provided as a template for future research findings and to present data for structurally related P4H inhibitors.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| This compound | Prolyl 4-Hydroxylase | Data Not Available | Data Not Available | |

| Pyridine-2,5-dicarboxylic acid | Prolyl 4-Hydroxylase | Enzyme Inhibition | Data Not Available | [General Literature] |

| Pyridine-2,4-dicarboxylic acid | Prolyl 4-Hydroxylase | Enzyme Inhibition | Data Not Available | [General Literature] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available. However, based on standard laboratory practices for similar compounds, the following outlines a general approach that researchers could adapt.

General Synthetic Protocol for this compound

Materials:

-

5-Hydroxypyridine-2-carboxylic acid

-

Benzyl bromide (or benzyl chloride)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Standard glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Dissolution: Dissolve 5-hydroxypyridine-2-carboxylic acid in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C) to facilitate the formation of the alkoxide.

-

Alkylation: Slowly add benzyl bromide to the reaction mixture and allow it to stir at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.

General Protocol for In Vitro Prolyl 4-Hydroxylase Inhibition Assay

Materials:

-

Recombinant human prolyl 4-hydroxylase

-

A synthetic peptide substrate for P4H

-

Cofactors: Fe(II), 2-oxoglutarate, and ascorbate

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer

-

Detection reagents (e.g., for measuring the formation of hydroxyproline or the consumption of a cofactor)

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing the assay buffer, recombinant P4H enzyme, and the peptide substrate.

-

Compound Addition: Add varying concentrations of this compound (and a vehicle control) to the reaction mixture.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cofactors.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific period.

-

Reaction Termination: Stop the reaction using a suitable quenching agent.

-

Detection: Measure the enzyme activity by quantifying the product (hydroxyproline) or the consumption of a cofactor using a suitable detection method (e.g., HPLC, colorimetric assay, or mass spectrometry).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a molecule of interest for researchers in drug discovery, primarily due to its structural similarity to known inhibitors of prolyl 4-hydroxylase. While direct experimental data on its synthesis and biological activity are currently limited in the public domain, this technical guide provides a foundational understanding based on analogous compounds. The hypothesized synthetic route and potential mechanism of action offer a starting point for further investigation into this compound's therapeutic potential. Future research should focus on developing a robust synthetic protocol, quantifying its inhibitory activity against P4H, and elucidating its specific role in relevant signaling pathways. Such studies will be crucial in determining the viability of this compound as a lead compound for the development of novel therapeutics.

The Dawn of Pyridine Carboxylic Acids: A Technical Chronicle of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical landscape of pyridine carboxylic acids, charting their discovery from early laboratory curiosities to their pivotal roles in nutrition and medicine. We will explore the distinct journeys of the three isomers—nicotinic acid, picolinic acid, and isonicotinic acid—detailing their initial syntheses, the elucidation of their biological significance, and the evolution of their applications that continue to shape modern therapeutic strategies.

From Tobacco Alkaloid to Vital Nutrient: The Discovery of Nicotinic Acid (Pyridine-3-carboxylic acid)

The story of pyridine carboxylic acids begins with the most commercially significant isomer, nicotinic acid. Its journey is a compelling narrative of chemical synthesis predating the understanding of its profound biological importance.

In 1867, the Austrian chemist Hugo Weidel, while investigating the oxidation of nicotine, first synthesized nicotinic acid.[1] This initial preparation involved the vigorous oxidation of nicotine with nitric acid. For decades, nicotinic acid remained a chemical curiosity, finding some use in photography.[1]

It wasn't until the early 20th century that the connection between nicotinic acid and a devastating nutritional deficiency disease, pellagra, began to be unveiled. Pellagra, characterized by dermatitis, diarrhea, and dementia, was rampant in the southern United States, where diets were heavily reliant on corn.[2] In 1912, the Polish-American biochemist Casimir Funk, while working on isolating the anti-beriberi factor from rice polishings, also isolated nicotinic acid.[1] However, since it had no effect on beriberi, he largely set it aside, though he suspected it possessed some nutritional value.[1]

The crucial link to pellagra was established through the work of the Austrian-American physician Joseph Goldberger. In 1915, through a series of experiments on prisoners, he demonstrated that pellagra was caused by a dietary deficiency.[1] He named the unknown substance the "P-P (pellagra-preventive) factor."[1]

The final piece of the puzzle fell into place in 1937 when the American biochemist Conrad Elvehjem at the University of Wisconsin isolated the "P-P factor" from liver extracts and identified it as nicotinic acid.[1][2] He demonstrated that nicotinic acid could cure black tongue in dogs, a condition analogous to pellagra in humans.[1] Shortly after, Dr. Tom Spies and his colleagues confirmed that nicotinic acid was indeed the cure for pellagra in humans.[3] To dissociate this vital nutrient from the toxic alkaloid nicotine, the name "niacin" was coined from ni cotinic ac id vitamin .[4] This discovery led to the fortification of flour and other grains with niacin, drastically reducing the prevalence of pellagra.[3]

The Other Isomers: Picolinic and Isonicotinic Acid

While nicotinic acid took center stage due to its role as a vitamin, its isomers, picolinic acid (pyridine-2-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid), have their own unique histories and applications.

Picolinic Acid (Pyridine-2-carboxylic acid): The earliest preparations of picolinic acid also date back to the late 19th century. Weidel was also involved in the early work on this isomer. Picolinic acid has been historically prepared by the oxidation of α-picoline (2-methylpyridine) using strong oxidizing agents like potassium permanganate.[5]

Isonicotinic Acid (Pyridine-4-carboxylic acid): The significance of isonicotinic acid skyrocketed in the mid-20th century with the advent of chemotherapy for tuberculosis. In 1912, the hydrazide derivative of isonicotinic acid, known as isoniazid, was first synthesized.[6] However, its potent anti-tuberculosis activity was not discovered until the 1940s.[7] This discovery was a landmark in the fight against tuberculosis and spurred the development of large-scale synthesis methods for isonicotinic acid, primarily through the oxidation of γ-picoline (4-methylpyridine).[8]

Quantitative Data of Pyridine Carboxylic Acid Isomers

The structural differences between the three isomers of pyridine carboxylic acid result in distinct physical and chemical properties.

| Property | Picolinic Acid (2-Pyridinecarboxylic acid) | Nicotinic Acid (3-Pyridinecarboxylic acid) | Isonicotinic Acid (4-Pyridinecarboxylic acid) |

| Molar Mass ( g/mol ) | 123.11 | 123.11 | 123.11 |

| Melting Point (°C) | 136-138 | 236.6 | 310 (sublimes) |

| pKa (at 25°C) | 5.4 | 4.85 | 4.96 |

| Water Solubility (g/L at 20°C) | 887 | 18 | 5.2 |

Experimental Protocols for Historical Syntheses

The following are detailed methodologies for key historical syntheses of the pyridine carboxylic acid isomers.

Synthesis of Nicotinic Acid by Oxidation of Nicotine

This method, based on the early synthetic work, demonstrates the conversion of the naturally occurring alkaloid to the essential vitamin.

Materials:

-

Nicotine

-

Concentrated Nitric Acid

-

Disodium Phosphate (Na₂HPO₄·12H₂O)

-

Water

-

Ice

Procedure:

-

In a suitable flask, carefully add concentrated nitric acid to nicotine. The reaction is exothermic and should be controlled.

-

Heat the mixture on a steam bath to evaporate most of the liquid.

-

Dissolve the resulting nicotinic acid nitrate in boiling water.

-

Add crystalline disodium phosphate to the hot solution with constant stirring.

-

Allow the mixture to cool, and then chill in an ice bath to precipitate the nicotinic acid.

-

Filter the crude nicotinic acid and wash with cold water.

-

Recrystallize the product from hot water to obtain pure nicotinic acid.

Synthesis of Picolinic Acid by Permanganate Oxidation of α-Picoline

This procedure is a classic method for the preparation of picolinic acid from its corresponding methylpyridine.

Materials:

-

α-Picoline (2-methylpyridine)

-

Potassium Permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

95% Ethanol

Procedure:

-

In a three-necked flask equipped with a reflux condenser and stirrer, dissolve α-picoline in water.

-

Gradually add potassium permanganate to the solution and heat on a steam bath until the purple color disappears.

-

Add a second portion of potassium permanganate and continue heating until the color is discharged.

-

Filter the hot solution to remove the precipitated manganese dioxide and wash the precipitate with hot water.

-

Concentrate the filtrate under reduced pressure and acidify with concentrated hydrochloric acid.

-

Evaporate the acidic solution to dryness under reduced pressure.

-

Reflux the solid residue with 95% ethanol and filter. Repeat the extraction with ethanol.

-

Pass dry hydrogen chloride gas through the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

-

Chill the solution to complete the crystallization, then filter and air-dry the product.

Synthesis of Isonicotinic Acid by Oxidation of γ-Picoline

The industrial production of isonicotinic acid often involves the catalytic oxidation of γ-picoline. A historical laboratory-scale synthesis can be performed using strong oxidizing agents.

Materials:

-

γ-Picoline (4-methylpyridine)

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Sulfuric Acid (H₂SO₄)

-

Water

Procedure:

-

In a flask, prepare a solution of sodium hydroxide in water and add γ-picoline.

-

Slowly add a solution of potassium permanganate in water to the γ-picoline mixture while stirring and maintaining a controlled temperature.

-

After the addition is complete, heat the mixture to ensure the reaction goes to completion, as indicated by the disappearance of the permanganate color.

-

Filter the reaction mixture to remove manganese dioxide.

-

Acidify the filtrate with sulfuric acid to precipitate the isonicotinic acid.

-

Cool the mixture to maximize precipitation.

-

Filter the isonicotinic acid, wash with cold water, and dry.

Signaling Pathways and Logical Relationships

The discovery and development of pyridine carboxylic acids and their derivatives are interconnected. The initial discovery of nicotinic acid's role as a vitamin paved the way for investigating the biological activities of other pyridine compounds.

Experimental Workflow: Historical Synthesis of Picolinic Acid

The following diagram illustrates the key steps in a typical historical laboratory synthesis of picolinic acid.

Logical Relationship: From Discovery to Therapeutic Application

The journey from the initial chemical synthesis of a pyridine carboxylic acid to its application as a therapeutic agent follows a logical progression of scientific inquiry.

References

- 1. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 2. Isonicotinic Acid [drugfuture.com]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinic Acid [drugfuture.com]

- 5. chempanda.com [chempanda.com]

- 6. Picolinic Acid [drugfuture.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridine-2-carboxylic acid is a versatile bifunctional building block in organic synthesis, primarily utilized as a protected form of 5-hydroxypyridine-2-carboxylic acid. Its strategic importance is notable in medicinal chemistry, where the pyridine scaffold is a common motif in pharmacologically active compounds. The benzyloxy group serves as a robust protecting group for the phenol, which can be readily removed under mild conditions at a later synthetic stage. This allows for the selective functionalization of the carboxylic acid moiety without interference from the potentially reactive hydroxyl group.

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including amide bond formation and subsequent deprotection. These reactions are fundamental in the construction of complex molecules, particularly in the synthesis of kinase inhibitors for drug discovery.

Key Applications

The primary application of this compound lies in its role as a key intermediate in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is a critical mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons. Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of selective TYK2 inhibitors is a significant area of research in drug discovery.

This compound provides the core scaffold for a class of potent and selective TYK2 inhibitors, including Deucravacitinib (BMS-986165), which has been investigated for the treatment of psoriasis and other immune-mediated disorders. The synthetic strategy typically involves the coupling of the carboxylic acid with a desired amine, followed by the deprotection of the benzyloxy group to reveal the free hydroxyl, which is often a key pharmacophoric feature for target engagement.

Experimental Protocols

Amide Bond Formation: Synthesis of 5-(Benzyloxy)-N-cyclopropylpicolinamide

This protocol details the coupling of this compound with cyclopropylamine using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Scheme:

Materials:

-

This compound

-

Cyclopropylamine

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask is added HATU (1.2 eq) and DIPEA (3.0 eq).

-

The mixture is stirred at room temperature for 10 minutes to activate the carboxylic acid.

-

Cyclopropylamine (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 5-(benzyloxy)-N-cyclopropylpicolinamide.

Quantitative Data:

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Time (h) | Temperature | Yield (%) |

| This compound | Cyclopropylamine | HATU | DIPEA | DMF | 2-4 | Room Temp | ~85-95 |

Note: Yields are typical and may vary depending on the specific reaction scale and purification.

Deprotection: Synthesis of 5-Hydroxy-N-cyclopropylpicolinamide

This protocol describes the removal of the benzyl protecting group via palladium-catalyzed transfer hydrogenation.

Reaction Scheme:

Materials:

-

5-(Benzyloxy)-N-cyclopropylpicolinamide

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Celite®

Procedure:

-

To a stirred suspension of 5-(benzyloxy)-N-cyclopropylpicolinamide (1.0 eq) and 10% Pd/C (10-20 wt%) in methanol (0.1 M) is added ammonium formate (5.0 eq) in a single portion under an inert atmosphere (e.g., nitrogen or argon).

-